

Application of Lead Compounds in Pyrotechnic Compositions: A Focus on Lead(II) Nitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead nitrite*

Cat. No.: *B080409*

[Get Quote](#)

Introduction

Extensive research into the application of lead compounds in pyrotechnics reveals a significant focus on lead(II) nitrate ($\text{Pb}(\text{NO}_3)_2$). Despite the user's specific interest in lead(II) nitrite, a thorough search of available scientific literature and public domain resources did not yield substantial information regarding the use of lead(II) nitrite in pyrotechnic compositions. Therefore, this document will provide detailed application notes and protocols for lead(II) nitrate, a compound with well-documented applications in the field. It is plausible that "lead nitrite" may have been a misnomer for the more commonly used lead nitrate.

Lead(II) nitrate serves as a crucial component in various pyrotechnic formulations, primarily functioning as an oxidizer and a colorant.^{[1][2][3]} Its properties allow for the creation of specific visual and auditory effects in fireworks and other pyrotechnic devices.^{[1][3]} This document outlines the key applications, quantitative data, experimental protocols, and safety considerations associated with the use of lead(II) nitrate in pyrotechnics, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Lead(II) Nitrate

A clear understanding of the physical and chemical properties of lead(II) nitrate is essential for its safe and effective use in pyrotechnic compositions.

Property	Value
Chemical Formula	<chem>Pb(NO3)2</chem>
Molar Mass	331.2 g/mol
Appearance	White crystalline solid
Density	4.53 g/cm ³
Melting Point	Decomposes at 470 °C
Solubility in Water	37.65 g/100 mL at 0 °C, 59.7 g/100 mL at 25 °C, 127 g/100 mL at 100 °C

Applications in Pyrotechnic Compositions

Lead(II) nitrate has several well-established roles in pyrotechnics:

- Oxidizer: It provides the necessary oxygen for the rapid combustion of fuels in a pyrotechnic mixture.[2][3][4] This is a fundamental role in the energetic reactions that produce light, heat, and sound.
- Colorant: When used in specific formulations, lead(II) nitrate can contribute to the production of bright red and orange flames in fireworks.[1][5]
- Special Explosives: It is used in the manufacture of matches and special explosives, such as lead azide.[1][4]
- White Smoke Generation: In pyrotechnic flares, lead nitrate can be used to produce a white smoke effect.[1]

Experimental Protocols

Synthesis of Lead(II) Nitrate

This protocol describes a common laboratory-scale synthesis of lead(II) nitrate from metallic lead and nitric acid.

Materials:

- Metallic lead (e.g., lead shot, fishing weights)
- Concentrated nitric acid (68%)
- Distilled water
- Beaker or Erlenmeyer flask
- Heating plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Carefully place a known quantity of metallic lead into a beaker.
- Under a fume hood, slowly add a stoichiometric excess of concentrated nitric acid to the beaker. The reaction can be vigorous and produces toxic nitrogen dioxide gas.
 - Reaction: $\text{Pb(s)} + 4\text{HNO}_3\text{(aq)} \rightarrow \text{Pb}(\text{NO}_3)_2\text{(aq)} + 2\text{NO}_2\text{(g)} + 2\text{H}_2\text{O(l)}$
- Gently heat the mixture to ensure the complete dissolution of the lead.
- Once the reaction is complete and the lead has dissolved, allow the solution to cool.
- Crystals of lead(II) nitrate will precipitate upon cooling. To increase the yield, the solution can be further concentrated by gentle heating to evaporate some of the water.
- Collect the lead(II) nitrate crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold distilled water to remove any residual acid.
- Dry the crystals in a desiccator.

Safety Precautions:

- This procedure must be performed in a well-ventilated fume hood due to the evolution of toxic nitrogen dioxide gas.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Nitric acid is highly corrosive. Handle with extreme care.
- Lead compounds are toxic. Avoid inhalation of dust and skin contact.

Preparation of a Basic Pyrotechnic Composition

This protocol provides a general guideline for the preparation of a simple pyrotechnic mixture containing lead(II) nitrate. Note: The preparation of pyrotechnic compositions is hazardous and should only be undertaken by trained professionals in a controlled environment.

Materials:

- Lead(II) nitrate (oxidizer)
- Charcoal (fuel)
- Sulfur (fuel and sensitizer)
- Binder (e.g., dextrin)
- Non-sparking tools
- Mortar and pestle (non-sparking)
- Sieve

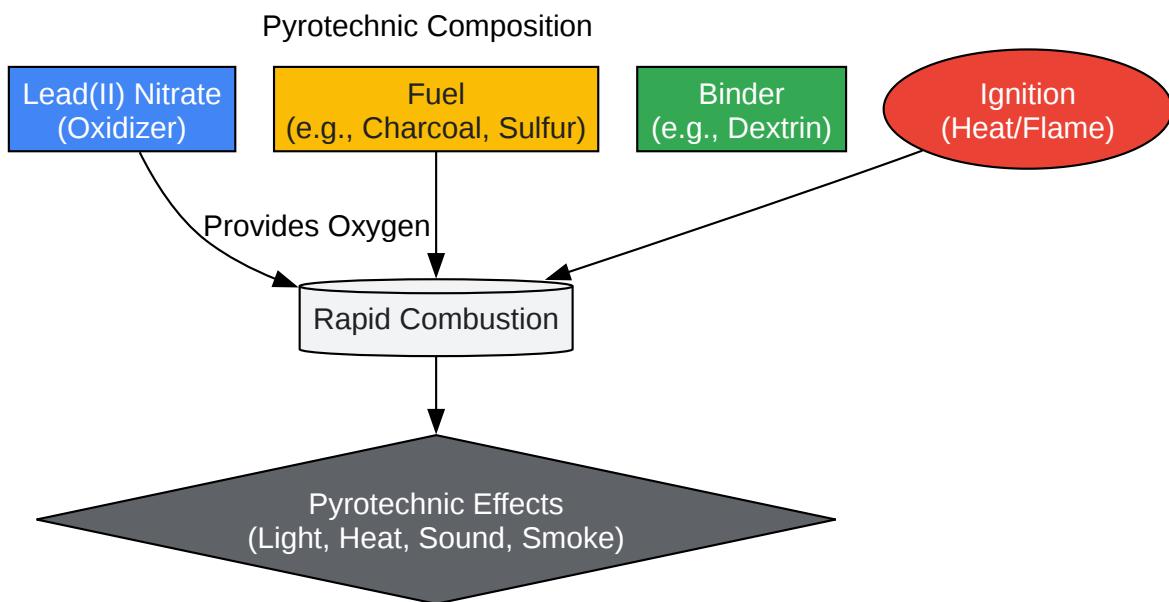
Procedure:

- Individually grind each component to a fine powder using a non-sparking mortar and pestle.
- Carefully weigh the desired proportions of each component. A common starting point for black powder-like compositions is a ratio of approximately 75% oxidizer, 15% charcoal, and

10% sulfur. The inclusion of lead nitrate would modify this, and specific ratios depend on the desired effect.

- Gently and thoroughly mix the powdered components on a sheet of paper using a non-sparking spatula or by the diapering method (rolling the mixture on a large sheet of paper). Never mix by grinding the components together.
- To granulate the mixture, a small amount of binder solution (e.g., 10% dextrin in water) can be added to form a damp mass.
- Pass the damp mass through a sieve to form granules of the desired size.
- Allow the granules to dry completely in a safe, well-ventilated area away from any sources of ignition.

Visualization of Processes


Synthesis Workflow for Lead(II) Nitrate

[Click to download full resolution via product page](#)

Caption: Workflow for the laboratory synthesis of lead(II) nitrate.

Role of Lead(II) Nitrate in a Pyrotechnic Composition

[Click to download full resolution via product page](#)

Caption: The function of lead(II) nitrate within a pyrotechnic mixture.

Safety and Handling

Lead(II) nitrate is a hazardous substance and must be handled with appropriate precautions:

- **Toxicity:** Lead compounds are toxic by inhalation, ingestion, and skin contact. Chronic exposure can lead to serious health issues.
- **Oxidizing Agent:** As a strong oxidizer, it can initiate or accelerate the combustion of other materials. It should be stored away from flammable and combustible materials.
- **Explosion Hazard:** Mixtures containing lead nitrate and fuels can be sensitive to heat, shock, and friction.
- **Environmental Hazard:** Lead is a heavy metal and poses a significant environmental risk. Dispose of waste in accordance with local, state, and federal regulations.

Due to the health and environmental concerns associated with lead, there is a trend in the pyrotechnics industry to move towards lead-free compositions.^[6] Researchers are actively exploring alternatives to lead compounds that can provide similar pyrotechnic effects with reduced toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lead(II) nitrate is used in the manufacture of matches and special explosives such as lead azide, in mordants and pigments [ceramic-glazes.com]
- 2. Lead(II) nitrate - Wikipedia [en.wikipedia.org]
- 3. nanorh.com [nanorh.com]
- 4. environex.net.au [environex.net.au]
- 5. lovetholy.com [lovetholy.com]
- 6. WO2018106312A2 - Pyrotechnic compositions - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application of Lead Compounds in Pyrotechnic Compositions: A Focus on Lead(II) Nitrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080409#application-of-lead-nitrite-in-pyrotechnic-compositions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com